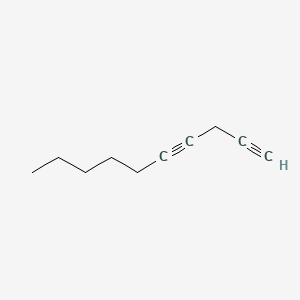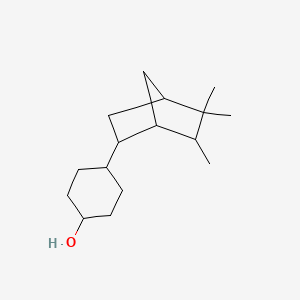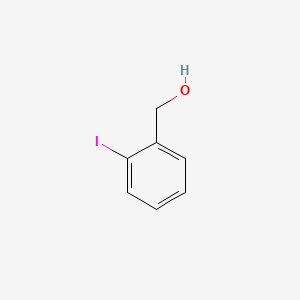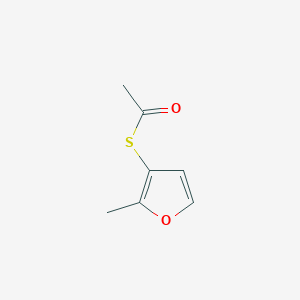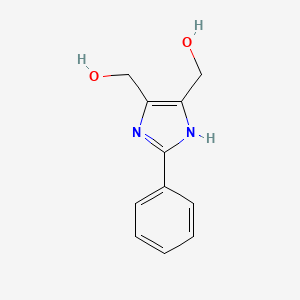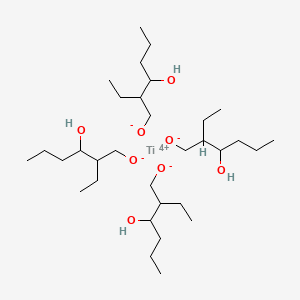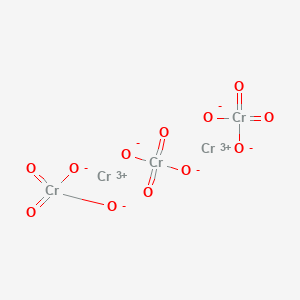
Chromate de chrome(III)
Vue d'ensemble
Description
Chromic chromate is a chemical compound that contains chromium in multiple oxidation states. It is known for its vibrant colors and significant role in various industrial and chemical processes. Chromic chromate is often used as a pigment, corrosion inhibitor, and in various chemical reactions due to its unique properties.
Applications De Recherche Scientifique
Chromic chromate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for its potential use in certain medical treatments, although its toxicity limits its applications.
Industry: Widely used as a corrosion inhibitor, pigment in paints, and in the production of other chromium compounds
Mécanisme D'action
Target of Action
Chromic chromate, also known as Chromium(III) chromate, primarily targets the cellular structures of organisms. It is known to interact with biological agents like microorganisms, plants, animals, and humans . The compound’s primary targets are the cellular components where it can cause significant alterations .
Mode of Action
Chromic chromate interacts with its targets primarily through oxidative processes. The compound, in its hexavalent form, is a powerful oxidizing agent and tends to be irritating and corrosive . It can pass through cell membranes and its subsequent intracellular reduction to reactive intermediates is considered to serve as a detoxification process . This variation in toxicity may be related to the ease with which Chromium(VI) can pass through cell membranes and its subsequent intracellular reduction to reactive intermediates .
Biochemical Pathways
Chromic chromate affects several biochemical pathways. For instance, it has been found that microorganisms utilize bioreduction, biotransformation, biosorption, and bioaccumulation mechanisms to convert Chromium(VI) to Chromium(III) . Nitroreductase and chromate reductase enzymes play key roles in these processes . These enzymes require nitrate and NADPH/NADH for their functioning .
Pharmacokinetics
The pharmacokinetics of Chromic chromate involve its absorption, distribution, metabolism, and excretion (ADME). Chromium(III), the less toxic form, is poorly absorbed by any route, making the toxicity of chromium mainly attributable to the Chromium(VI) form . It can be absorbed by the lung and gastrointestinal tract, and even to a certain extent by intact skin . Once inside the body, it is excreted primarily in the urine .
Result of Action
The molecular and cellular effects of Chromic chromate’s action are significant. Chronic exposure and bioaccumulation of chromium can cause toxicity and numerous pathophysiological defects, including allergic reactions, anemia, burns, and sores especially in the stomach and small intestine, damage to sperm along with the male reproductive system, and affect various biological systems . It can also lead to chromosomal alterations and tumor formation .
Action Environment
The action, efficacy, and stability of Chromic chromate are influenced by environmental factors. For instance, the toxicity of Chromium(VI) is frequently more than Chromium(III) because of its particular solubility and high mobility . Environmental concentrations of Chromium in air and sewage are mainly associated with metals factories and chemical industries . The balance that exists between extracellular Chromium(VI) and intracellular Chromium(III) is what ultimately dictates the amounts and rates at which Chromium(VI) can enter cells and impart its toxic effects .
Analyse Biochimique
Biochemical Properties
Chromic Chromate is known to interact with various biomolecules. The toxic effects of Chromic Chromate for bacteria are associated with the inhibition of sulfate transport and with oxidative damage to biomolecules .
Cellular Effects
Chromic Chromate can have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting sulfate transport and causing oxidative damage .
Molecular Mechanism
The molecular mechanism of Chromic Chromate involves the reduction of Chromium(VI) to Chromium(III) and the efflux of Chromate from the cell cytoplasm . This process is energy-dependent and driven by the membrane potential .
Metabolic Pathways
Chromic Chromate is involved in certain metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Chromic Chromate is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, and can affect its localization or accumulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chromic chromate can be synthesized through several methods. One common method involves the reaction of chromic acid with a chromate salt. For example, mixing chromic acid with potassium chromate under controlled conditions can yield chromic chromate. The reaction typically requires an acidic environment and careful temperature control to ensure the desired product is formed.
Industrial Production Methods
Industrial production of chromic chromate often involves the oxidative roasting of chromite ore. This process includes the following steps:
Oxidative Roasting: Chromite ore is mixed with sodium carbonate and heated in the presence of oxygen. This results in the formation of sodium chromate.
Leaching: The sodium chromate is then leached out with water.
Precipitation: The leached solution is treated with an acid to precipitate chromic chromate.
Purification: The precipitated chromic chromate is purified through filtration and drying processes.
Analyse Des Réactions Chimiques
Types of Reactions
Chromic chromate undergoes various chemical reactions, including:
Oxidation: In acidic solutions, chromic chromate acts as a strong oxidizing agent. It can oxidize organic and inorganic substances, often resulting in the reduction of chromium from a higher to a lower oxidation state.
Reduction: In alkaline solutions, chromic chromate can be reduced to chromium(III) hydroxide.
Substitution: Chromic chromate can react with other compounds to form different chromate salts.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and acids like sulfuric acid.
Reduction: Common reagents include reducing agents like sodium sulfite.
Substitution: Reagents such as barium nitrate can be used to form barium chromate.
Major Products Formed
Oxidation: Chromium(III) ions and various oxidized products.
Reduction: Chromium(III) hydroxide.
Substitution: Barium chromate and other chromate salts.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium chromate
- Sodium chromate
- Chromium trioxide
- Chromium(III) oxide
Uniqueness
Chromic chromate is unique due to its ability to exist in multiple oxidation states, which allows it to participate in a variety of chemical reactions. Its vibrant color and strong oxidizing properties make it particularly valuable in industrial and research applications. Compared to other chromium compounds, chromic chromate offers a balance of reactivity and stability, making it suitable for diverse applications .
Propriétés
IUPAC Name |
chromium(3+);dioxido(dioxo)chromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5Cr.12O/q;;;2*+3;;;;;;;6*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXXWVKOBZHNNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[Cr+3].[Cr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr5O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10894154 | |
| Record name | Chromium chromate (Cr2(CrO4)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Dark purple to black solid; Sparingly soluble in water; [HSDB] | |
| Record name | Chromic acid (H2CrO4), chromium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromic acid, chromium(3+) salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4397 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 96.6 g/L at 20 °C (EU Method A.6 (Water Solubility)), Soluble in water | |
| Record name | Chromium (III) chromate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2961 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.269 at 20 °C | |
| Record name | Chromium (III) chromate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2961 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dark purple/black granular solid, with an amorphous non-crystalline structure | |
CAS No. |
24613-89-6 | |
| Record name | Chromic acid, chromium(3+) salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024613896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromic acid (H2CrO4), chromium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromium chromate (Cr2(CrO4)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichromium tris(chromate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHROMIC CHROMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8I9RSM881 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chromium (III) chromate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2961 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
>300 °C (capillary method according to EU Method A1) | |
| Record name | Chromium (III) chromate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2961 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: What are the potential health concerns associated with chromic chromate exposure?
A1: Chromic chromate is a known carcinogen [, ]. Studies have shown that ingestion of even small amounts of chromic chromate can exacerbate dermatitis in individuals allergic to chromate []. This highlights the importance of minimizing exposure to this compound and exploring alternative materials.
Q2: How does chromic chromate interact with wood to provide preservative properties?
A2: Chromic chromate is a key component in several wood preservatives like Tanalith C and Boliden K 33 [, ]. The mechanism involves a series of reactions where the reduction of chromium (VI) to chromium (III) drives the fixation process. This reduction is influenced by factors like pH and temperature. During this process, chromic chromate interacts with wood components, forming stable compounds like chromium arsenate (CrAsO4), basic copper arsenate (Cu(OH)CuAsO4), and chromium(III) hydroxide (Cr(OH)3) []. These compounds contribute to the long-term protection of wood against decay and insect damage.
Q3: Are there any alternative materials being investigated to replace chromic chromate in industrial applications?
A3: Yes, due to the known health risks associated with hexavalent chromium, research is ongoing to find safer alternatives, particularly in the field of conversion coatings for metals like aluminum []. These alternatives aim to provide comparable corrosion resistance and performance characteristics while minimizing environmental impact and health hazards.
Q4: How does the presence of other compounds affect the fixation of chromic chromate in wood treatment?
A4: Research suggests that the presence of certain compounds can influence the rate of chromic chromate fixation in wood. For instance, adding sodium sulfate, manganese sulfate, or boric acid to Tanalith C was found to reduce the fixation rate []. This highlights the importance of understanding the complex interplay between different chemical species in wood preservation formulations.
Q5: Can you explain the concept of "chromate-free conversion coatings" mentioned in one of the research papers?
A5: The paper discussing "chromate-free conversion coatings" [] highlights the need to move away from traditional chromium (VI)-based coatings due to their environmental and health risks. These newer coatings utilize alternative chemistries that don't rely on hexavalent chromium, aiming to achieve comparable or superior corrosion protection and performance characteristics.
Q6: How is the biological activity of asbestos related to its effect on lung fibroblasts?
A6: Research indicates a strong correlation between the biological activity of asbestos fibers and their impact on lung fibroblasts, specifically in terms of DNA synthesis and cell growth []. Chrysotile asbestos, for example, was shown to initially inhibit growth, followed by a resurgence in cell proliferation at later stages. This observation suggests that the interaction of asbestos fibers with lung tissue can trigger complex biological responses that contribute to asbestos-related diseases.
Q7: What role does electron paramagnetic resonance (EPR) spectroscopy play in understanding chromic chromate interactions?
A7: EPR spectroscopy has been used to investigate the interaction of chromium (III) and chromium (VI) with biological systems, specifically the yeast Hansenula polymorpha []. This technique helps to identify the oxidation states of chromium and provides information about the local environment of the chromium ions. This is crucial for understanding how chromate interacts with biological molecules and its potential toxicity.
Q8: Can you provide an example of how chromic chromate has been studied in an environmental context?
A8: Research has investigated the adsorption capacity of nanosized fibrous aluminum oxide, a potential material for removing pollutants, for various substances, including chromate []. This type of study helps to understand the effectiveness of different materials in removing chromate from contaminated water sources, contributing to environmental remediation strategies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1584913.png)

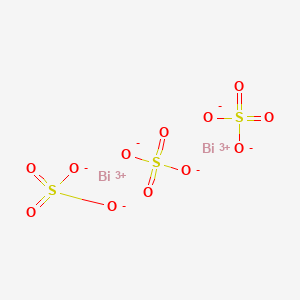
![2,3-Dihydro-1h-benzo[de]isoquinoline](/img/structure/B1584917.png)
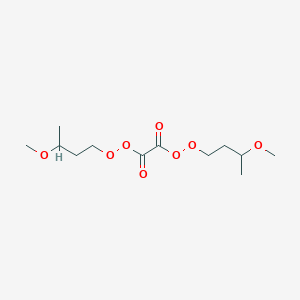
![n-[3-(Dipropylamino)phenyl]acetamide](/img/structure/B1584920.png)

